Enzymatic Substrate Specificity: Unique Processing by TsaM Monooxygenase
4-(Hydroxymethyl)benzenesulfonate is formed as a specific product from 4-methylbenzenesulfonate (toluene-4-sulfonate) by the TsaM monooxygenase enzyme. This reaction is part of a defined microbial degradation pathway. Unlike the starting material or other analogs, this compound's identity as a pathway intermediate is confirmed by mass spectrometry. In comparative experiments, the inclusion of the reductase VanB with TsaM leads to the formation of 'more substantial amounts' of 4-(hydroxymethyl)benzenesulfonate compared to when TsaB is the reductase partner [1]. While a fold-change value is not specified in the available data, the clear differential product yield between reductase partners highlights the compound's role as a key metabolic branch point. This enzymatic conversion is not possible for simple benzenesulfonate or 4-hydroxybenzenesulfonate, which lack the methyl group for the initial monooxygenation step [2].
| Evidence Dimension | Product Yield in Enzymatic Monooxygenation |
|---|---|
| Target Compound Data | 4-(hydroxymethyl)benzenesulfonate is formed; yield is higher when TsaM is paired with VanB reductase compared to TsaB reductase (specific fold-change data not provided in the analyzed source). |
| Comparator Or Baseline | 4-methylbenzenesulfonate (toluene-4-sulfonate) as the substrate; TsaM + TsaB vs. TsaM + VanB reductase systems. |
| Quantified Difference | More substantial amounts of 4-(hydroxymethyl)benzenesulfonate are formed when VanB is included in the reaction instead of TsaB. Comparator compounds (e.g., 4-hydroxybenzenesulfonate) are not substrates for this reaction. |
| Conditions | In vitro enzyme assay with recombinant TsaM, TsaB/VanB, NADH, and O2; product detection by LC-MS. |
Why This Matters
This confirms the compound's unique position as a specific, enzyme-generated intermediate in a well-characterized pathway, essential for researchers studying toluene sulfonate degradation or engineering related biocatalytic processes.
- [1] Nature Communications. Fig. 2: TsaM catalyzes monooxygenation reactions to form hydroxymethyl containing products. (2023). View Source
- [2] EAWAG-BBD. Toluene-4-sulfonate Degradation Pathway. Reaction: toluene-4-sulfonate + NADH + O2 = NAD+ + OH- + 4-sulfobenzyl alcohol. View Source
